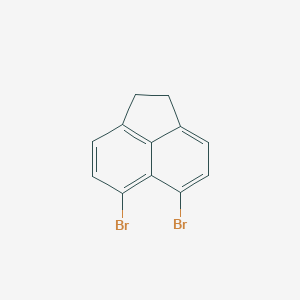

5,6-Dibromo-1,2-dihydroacenaphthylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSHNPXCELYWAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172739 | |

| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19190-91-1 | |

| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019190911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthylene, 5,6-dibromo-1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dibromo-1,2-dihydroacenaphthylene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5,6-Dibromo-1,2-dihydroacenaphthylene, a key chemical intermediate. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the core chemical properties, validated synthesis protocols, reactivity, and potential applications of this versatile molecule. Our focus is on delivering not just data, but actionable insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 19190-91-1) is a halogenated derivative of acenaphthene, a polycyclic aromatic hydrocarbon (PAH). The strategic placement of two bromine atoms on the aromatic core makes it an exceptionally useful precursor for constructing more complex molecular architectures through cross-coupling reactions. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 19190-91-1 | [1][2][3] |

| Molecular Formula | C₁₂H₈Br₂ | [1][2] |

| Molecular Weight | 312.00 g/mol | [1][2] |

| Appearance | Orange solid | [2][4] |

| Melting Point | 169-171 °C (recrystallized from hexane) | [2] |

| Boiling Point | 383.0 ± 42.0 °C (Predicted) | [2] |

| Density | 1.865 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in dichloromethane and hexanes | [2][4] |

| InChI Key | UXSHNPXCELYWAW-UHFFFAOYSA-N | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the electrophilic bromination of acenaphthene. The following protocol describes a standard laboratory procedure, emphasizing the rationale behind key steps to ensure reproducibility and high purity.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology

-

Dissolution of Precursor: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve acenaphthene (1.0 eq) in a suitable inert solvent like dichloromethane (DCM) or carbon tetrachloride. The choice of a non-polar, aprotic solvent is critical to prevent unwanted side reactions and to facilitate the electrophilic aromatic substitution mechanism.

-

Reaction Cooldown: Cool the solution to 0 °C using an ice bath. This step is crucial for controlling the reaction's exothermicity and minimizing over-bromination, which can lead to byproducts like 3,5,6-Tribromo-1,2-dihydroacenaphthylene.[4]

-

Slow Addition of Bromine: Add a solution of bromine (2.0-2.2 eq) in the same solvent dropwise over 1-2 hours. The slow addition maintains a low concentration of the electrophile, favoring the desired disubstitution at the electron-rich 5 and 6 positions. Maintain vigorous stirring throughout the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.

-

Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This step neutralizes any unreacted bromine, converting it to non-reactive sodium bromide. The disappearance of the reddish-brown bromine color indicates the completion of the quench.

-

Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. This removes inorganic salts and residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the resulting crude solid by recrystallization from hot hexane.[2] This step is key to obtaining a high-purity product. The final product should be an orange solid. The purity should be validated by measuring the melting point, which should be sharp and within the range of 169-171 °C.[2] Further characterization by NMR spectroscopy is essential to confirm the structure.

Spectroscopic Characterization

While specific spectral data is not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct regions.

-

Aliphatic Region: A singlet or a pair of multiplets around δ 3.0-3.5 ppm corresponding to the four protons of the ethylene bridge (-CH₂-CH₂-). The exact pattern depends on the conformational rigidity.

-

Aromatic Region: Signals between δ 7.0-8.0 ppm for the four aromatic protons. Due to the substitution pattern, one would expect two doublets, corresponding to the protons ortho and meta to the bromine atoms.

-

-

¹³C NMR: The carbon NMR spectrum should display signals for the aliphatic carbons (around δ 30 ppm) and multiple signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the bromine atoms (C5 and C6) would appear as distinct signals, shifted compared to the parent acenaphthene structure. Data for the related compound 5,6-Dibromoacenaphthylene can provide a useful reference point for the aromatic carbon shifts.[5][6]

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations (aromatic ~3050 cm⁻¹, aliphatic ~2900 cm⁻¹) and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A strong signal corresponding to the C-Br bond would be expected in the fingerprint region, typically around 500-600 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of its two carbon-bromine bonds. These sites are ideal for transformations via modern cross-coupling methodologies, enabling the construction of complex organic materials and pharmaceutical scaffolds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.[7] this compound is an excellent substrate for this reaction, allowing for the sequential or simultaneous replacement of its bromine atoms.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 or 2.2 eq for mono- or di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq).

-

Solvent and Degassing: Add a solvent system, typically a mixture like toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes. The removal of oxygen is paramount as it can deactivate the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere for 12-24 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

This modular approach allows for the synthesis of a vast library of derivatives, making the title compound a valuable building block for creating novel conjugated materials for organic electronics or complex molecules for biological screening.[8][9][10]

Applications in Materials Science and Heterocyclic Chemistry

The rigid, planar structure of the acenaphthylene core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[11] By using this compound as a starting point, researchers can attach various functional aromatic or heteroaromatic units at the 5 and 6 positions.

Furthermore, it serves as a precursor to novel heterocyclic systems. For example, it can be converted into derivatives like 5,6-Dibromoacenaphthylene-1,2-dione, which is a key intermediate in the synthesis of compounds such as Acenaphtho[5,6-cd][1][5][12]thiadiazine.[12][13] Such nitrogen- and sulfur-containing fused ring systems are of interest in medicinal chemistry and materials science.[14][15]

Safety and Handling

This compound should be handled with appropriate safety precautions in a chemical fume hood.

-

GHS Classification: Warning[3]

-

Pictogram: GHS07 (Exclamation mark)[3]

-

Hazard Statements:

-

Precautionary Measures: Wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.[3]

References

-

Chemsrc. Acenaphthylene, 5,6-dibromo-1,2-dihydro-. [Link]

-

PubChem. 5,6-Dibromoacenaphthylene-1,2-dione. [Link]

-

LookChem. 5,6-Dibromoacenaphthylene-1,2-dione. [Link]

-

PubChem. 5,6-Dibromoacenaphthylene. [Link]

-

SpectraBase. 5,6-DIBROMOACENAPHTHYLENE. [Link]

-

American Elements. This compound. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

ResearchGate. The preparation of acenaphthylene from acenaphthene. II. The vapour phase catalytic dehydro‐genation of acenaphthene. [Link]

-

Royal Society of Chemistry. Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

-

ResearchGate. Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubChem. 1,2-Dibromo-1,2-dihydroacenaphthylene. [Link]

-

PubMed Central. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions. [Link]

-

PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. [Link]

-

MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]

-

ResearchGate. Synthesis and Structure of Novel 1?? 4 ,2,6-Thiadiazines. [Link]

-

ResearchGate. 1,2,6-Oxadiazines and 1,2,6-Thiadiazines. [Link]

-

SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]

-

MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

National Institutes of Health. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides. [Link]

Sources

- 1. Acenaphthylene, 5,6-dibromo-1,2-dihydro | CAS#:19190-91-1 | Chemsrc [chemsrc.com]

- 2. 19190-91-1 CAS MSDS (Acenaphthylene, 5,6-dibromo-1,2-dihydro-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 19190-91-1 [sigmaaldrich.com]

- 4. 5,6-DIBROMOACENAPHTHENE CAS#: [m.chemicalbook.com]

- 5. 5,6-Dibromoacenaphthylene | C12H6Br2 | CID 12675526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction of acenaphthylenes via C−H activation-based tandem penta- and hexaannulation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5,6-Dibromoacenaphthylene-1,2-dione | C12H4Br2O2 | CID 13975779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Acenaphtho[5,6-cd][1,2,6]thiadiazine;18969-91-0 [abichem.com]

- 14. researchgate.net [researchgate.net]

- 15. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 5,6-Dibromo-1,2-dihydroacenaphthylene

An In-Depth Technical Guide to the Physical Properties of 5,6-Dibromo-1,2-dihydroacenaphthylene

Introduction: Understanding the Core Structure

This compound is an organobromine compound built upon a rigid, polycyclic aromatic hydrocarbon framework.[1] Identified by its CAS Number 19190-91-1, this molecule features an acenaphthene core, which is a naphthalene system bridged at the 1 and 8 positions by an ethylene group, with bromine atoms substituted at the 5 and 6 positions.[1] This specific substitution pattern and the saturated ethylene bridge grant it distinct physical and chemical properties. These characteristics make it a valuable intermediate in organic synthesis, particularly for creating complex macrocyclic systems and for undergoing further functionalization via cross-coupling reactions.[1]

This guide provides a comprehensive overview of the key physical properties of this compound, details the experimental methodologies for their determination, and offers insights into the interpretation of its analytical data for researchers in materials science and drug development.

Core Physicochemical Properties

The fundamental physical constants of a compound are critical for its handling, purification, and application. The properties for this compound are summarized below. The high boiling point and low vapor pressure are indicative of significant intermolecular forces, influenced by the molecular weight and the polarizability of the two bromine atoms.[1]

| Property | Value | Source(s) |

| CAS Number | 19190-91-1 | [1] |

| Molecular Formula | C₁₂H₈Br₂ | [1] |

| Molecular Weight | 312.00 g/mol | [1][2] |

| Appearance | Orange Solid | |

| Melting Point | 169-171 °C | |

| Boiling Point | 383 °C (at 760 mmHg) | [3] |

| Density | 1.865 g/cm³ | [1][3] |

| Flash Point | 216.8 °C | [3] |

| LogP | 4.46340 | [3] |

Solubility Profile: A Guide for Formulation and Reaction Chemistry

The solubility of a compound is a critical parameter that dictates its utility in various applications, from reaction setup to formulation. This compound is a non-polar molecule, and its solubility reflects this characteristic.

Qualitative Solubility Data:

-

Soluble in: Dichloromethane, Hexanes

-

Insoluble in: Water (predicted based on high LogP value)

Scientist's Insight: The solubility in non-polar organic solvents like hexanes and chlorinated solvents such as dichloromethane is expected given the hydrocarbon backbone. This profile is crucial for selecting appropriate solvent systems for purification (e.g., recrystallization) and for reactions like Suzuki-Miyaura couplings, which are often performed in organic solvents.[1] The choice of hexane for recrystallization prior to melting point determination suggests that the compound is moderately soluble in hot hexane and poorly soluble at room temperature, allowing for efficient purification.

Spectroscopic and Analytical Characterization

While comprehensive, experimentally-derived spectra for this compound are not widely available in public databases, its structure allows for the confident prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show two distinct regions.

-

Aromatic Region (~7.0-8.0 ppm): The four aromatic protons on the naphthalene ring system would appear in this region. Due to the molecule's symmetry, two distinct signals, each integrating to 2H, are expected. These would likely appear as doublets due to coupling with their respective ortho neighbors.

-

Aliphatic Region (~3.0-3.5 ppm): The four protons of the dihydro- bridge (ethylene bridge) are chemically equivalent due to symmetry. They are expected to produce a single, sharp singlet integrating to 4H.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum should display signals corresponding to the distinct carbon environments.

-

Aromatic Carbons (~120-145 ppm): Six signals are predicted for the aromatic carbons. Two of these would correspond to the bromine-bearing carbons (C5 and C6), shifted downfield. The remaining signals would represent the other aromatic carbons.

-

Aliphatic Carbons (~25-35 ppm): A single upfield signal is expected for the two equivalent carbons of the ethylene bridge.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The key feature in the mass spectrum would be the molecular ion cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), a characteristic triplet of peaks will be observed:

-

M⁺: at m/z ~310 (containing two ⁷⁹Br isotopes)

-

[M+2]⁺: at m/z ~312 (containing one ⁷⁹Br and one ⁸¹Br), which would be the base peak in the cluster.

-

[M+4]⁺: at m/z ~314 (containing two ⁸¹Br isotopes) The relative intensity of these peaks is expected to be approximately 1:2:1, a hallmark signature for a dibrominated compound.[4]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum for this compound would show:

-

Aromatic C-H Stretch: Weak to medium bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Medium bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Aromatic Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: Bands in the fingerprint region, typically between 500-650 cm⁻¹, which can be difficult to assign definitively.

Experimental Methodologies: Ensuring Data Integrity

The trustworthiness of physical property data hinges on robust and well-executed experimental protocols. The following sections detail standard operating procedures for characterizing a solid organic compound like this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a definitive property of a pure crystalline solid. A sharp melting range (typically <1°C) indicates high purity, whereas a broad and depressed melting range suggests the presence of impurities. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Dip the open end of a glass capillary tube into the powdered sample. Gently tap the closed end on a hard surface to pack the solid into a column of 1-2 mm height.

-

Apparatus Setup: Place the loaded capillary into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast heating rate (~10 °C/min) to quickly find an approximate melting temperature.

-

Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for accurate melting point determination.

Protocol 2: Qualitative Solubility Assessment

Causality: This protocol establishes a compound's solubility profile by systematically testing its behavior in a range of solvents with varying polarities. This is essential for selecting solvents for reactions, purification, and analysis. The fixed solute-to-solvent ratio provides a standardized basis for comparison.

Step-by-Step Methodology:

-

Solvent Selection: Prepare test tubes with a panel of solvents (e.g., Water, Hexane, Dichloromethane, Ethanol, Acetone).

-

Sample Addition: To each test tube, add a pre-weighed amount of this compound (e.g., 10 mg).

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding test tube.

-

Mixing: Vigorously mix the sample using a vortex mixer for 30-60 seconds to ensure maximum interaction between the solute and solvent.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved, partially dissolved, or remained insoluble.

-

Repeat: Repeat steps 3-5 for each solvent in the panel.

-

Classification: Classify the compound's solubility in each solvent as 'Soluble', 'Partially Soluble', or 'Insoluble'.

Caption: Standardized workflow for qualitative solubility testing.

Safety, Handling, and Storage

Proper handling is paramount when working with any chemical substance.

-

Hazard Statements: this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.

Conclusion

This compound is a well-defined solid organic compound with physical properties that make it a useful building block in synthetic chemistry. Its high melting point and defined solubility profile are key parameters for its purification and use in reactions. While detailed experimental spectral data is not broadly published, its structural features allow for reliable prediction of its NMR, MS, and IR spectral characteristics, which are essential for its identification and quality control. The protocols outlined in this guide provide a robust framework for verifying these properties, ensuring data integrity for research and development applications.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 5,6-Dibromoacenaphthylene. Retrieved January 9, 2026, from [Link]

-

Ingenta Connect. (1992). Straining strained molecules. III. The spectral and mutagenic properties and an alternate synthesis of diaceperylene and dicyclopenta[1,2,3-cd:1,2,3-lm]perylene. Canadian Journal of Chemistry, 70(4), 1015-1021. Retrieved January 9, 2026, from [Link]

-

LookChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Retrieved January 9, 2026, from [Link]

-

SpectraBase. (n.d.). 5,6-DIBROMOACENAPHTHYLENE - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

-

Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

American Elements. (n.d.). This compound | CAS 19190-91-1. Retrieved January 9, 2026, from [Link]

-

Chemsrc. (n.d.). Acenaphthylene, 5,6-dibromo-1,2-dihydro- | CAS#:19190-91-1. Retrieved January 9, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0304262). Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 1,2-Dibromo-1,2-dihydroacenaphthylene. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,2-dibromo-. NIST Chemistry WebBook. Retrieved January 9, 2026, from [Link]

Sources

5,6-Dibromo-1,2-dihydroacenaphthylene molecular structure

An In-depth Technical Guide to 5,6-Dibromo-1,2-dihydroacenaphthylene

Audience: Researchers, scientists, and drug development professionals.

This whitepaper serves as a comprehensive technical resource on this compound. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized guide grounded in chemical principles and practical laboratory insights. We will delve into the molecule's structural characteristics, the logic behind its synthesis and characterization, and its potential as a versatile building block in modern organic chemistry.

Molecular Architecture and Physicochemical Profile

This compound (CAS No: 19190-91-1) is a halogenated polycyclic aromatic hydrocarbon.[1][2] Its foundation is the acenaphthene core, a naphthalene system fused with a five-membered ring containing an ethylene bridge. This rigid, planar structure is functionalized with two bromine atoms at the C5 and C6 positions of the aromatic backbone.

The placement of the bromine atoms is critical. As electronegative substituents, they withdraw electron density from the aromatic rings, influencing the molecule's reactivity. Furthermore, they serve as ideal handles for subsequent functionalization via cross-coupling reactions, making this compound a valuable synthetic intermediate.[1] Its rigid conformation, with no rotatable bonds, imparts predictable steric and electronic properties to the larger molecules it helps construct.[1]

Caption: General experimental workflow for the synthesis of 5,6-dibromoacenaphthene.

Detailed Experimental Protocol

This protocol is an illustrative synthesis; researchers should perform their own risk assessment and optimization.

-

Reaction Setup: A solution of sodium dichromate (Na₂Cr₂O₇) in acetic acid is prepared. [1]In a separate flask, this compound is suspended in acetic acid with continuous stirring. [1]2. Reagent Addition: The oxidizing agent solution is added dropwise to the suspension. [1]3. Heating and Reaction: The mixture is heated to 110°C for approximately 30 minutes after the initial reaction at room temperature. [1]4. Work-up and Isolation: After cooling, an aqueous work-up is performed. The resulting orange precipitate, a mixture of ketone and dione derivatives, is collected by filtration. [1]5. Purification: The crude product is purified. For many applications, purification via recrystallization from a suitable solvent (e.g., ethanol/dichloromethane mixture) is effective. For higher purity, column chromatography on silica gel is recommended.

Causality and Experimental Rationale

-

Choice of Solvent: Acetic acid is often used as it is polar enough to dissolve the reagents but is resistant to oxidation under the reaction conditions. [1][3]* Oxidizing Agent: Sodium dichromate is a strong and cost-effective oxidizing agent suitable for converting the ethylene bridge of the acenaphthene core into carbonyl groups. [1][3]* Temperature Control: The initial dropwise addition at room temperature helps to control the initial exothermic reaction. Subsequent heating to 110°C ensures the reaction proceeds to completion in a reasonable timeframe. [1]* Aqueous Work-up: The addition of water precipitates the organic product, which has low aqueous solubility, while retaining inorganic salts and the acetic acid in the aqueous phase. [1][3]This provides an efficient initial purification step.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile synthetic platform. The two C-Br bonds are key reactive sites for palladium-catalyzed cross-coupling reactions, enabling the construction of complex, extended π-systems and macrocycles. [1]

Caption: Major reaction pathways for this compound.

-

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. For instance, reacting this compound with an arylboronic acid, such as (4-methoxyphenyl)boronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄, yields the corresponding 5,6-diaryl derivative. [1]These extended aromatic systems are of great interest in materials science for their photophysical properties. [1]* Oxidation: The ethylene bridge can be oxidized to form ketone and dione derivatives. [1]For example, treatment with sodium dichromate in acetic acid yields 5,6-dibromoacenaphthylene-1,2-dione. [1][4]These quinone-like structures are valuable intermediates for synthesizing more complex macrocycles and heterocyclic systems. [1]* Applications in Macrocycle Synthesis: The compound is a crucial precursor in the synthesis of advanced macrocyclic architectures. It has been used to create novel acenaphthene-fused nonaromatic macrocycles that absorb strongly in the visible to near-infrared (NIR) region, suggesting potential applications in photonics and sensor technology. [1]

Conclusion

This compound is more than a simple halogenated hydrocarbon; it is a strategically designed building block for advanced organic synthesis. Its rigid framework provides structural predictability, while its dibromo functionality offers dual points for controlled elaboration into complex architectures. For researchers in materials science and drug development, a thorough understanding of its synthesis, reactivity, and structural properties is essential for leveraging its full potential in creating novel, high-performance molecules.

References

-

PubChem. (n.d.). 5,6-Dibromoacenaphthylene. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Retrieved from National Center for Biotechnology Information. [Link]

-

American Elements. (n.d.). This compound. Retrieved from American Elements. [Link]

-

LookChem. (n.d.). 5,6-Dibromoacenaphthylene-1,2-dione. Retrieved from LookChem. [Link]

-

Chemsrc. (n.d.). Acenaphthylene, 5,6-dibromo-1,2-dihydro-. Retrieved from Chemsrc. [Link]

Sources

An In-depth Technical Guide to 5,6-Dibromo-1,2-dihydroacenaphthylene (CAS 19190-91-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dibromo-1,2-dihydroacenaphthylene (CAS No. 19190-91-1), a key organobromine compound utilized in advanced organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis and purification methodologies, and detailed analytical characterization. Furthermore, it explores the compound's reactivity, particularly in cross-coupling reactions, and its emerging applications in the field of materials science, including organic electronics. Safety protocols and toxicological considerations are also discussed to ensure safe handling and application in a laboratory setting. This guide is intended to serve as an essential resource for researchers and professionals engaged in the design and synthesis of novel organic materials and complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by an acenaphthylene framework with bromine atoms substituted at the 5th and 6th positions. This rigid, planar structure with reactive bromine moieties makes it a valuable building block in synthetic chemistry.

Molecular Structure

The structural framework of this compound consists of a naphthalene core with an ethylene bridge connecting positions 1 and 8, and two bromine atoms attached to the aromatic backbone. This structure results in a molecule with no hydrogen bond donors or acceptors and zero rotatable bonds, contributing to its conformational rigidity.

Figure 1: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 19190-91-1 | [1] |

| Molecular Formula | C₁₂H₈Br₂ | [2] |

| Molecular Weight | 312.00 g/mol | [1] |

| Appearance | White to Brown powder/crystal | |

| Melting Point | 169-171 °C | |

| Boiling Point | 383 °C at 760 mmHg | [2] |

| Density | 1.865 g/cm³ | [2] |

| Solubility | Soluble in Dichloromethane, Hexanes | |

| Flash Point | 216.8 °C | [3] |

| XLogP3-AA | 4.8 |

Synthesis and Purification

The primary synthetic route to this compound is through the direct bromination of acenaphthene. The regioselectivity of this reaction is a key aspect, favoring substitution at the 5 and 6 positions.

Synthetic Workflow: Direct Bromination

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Acenaphthene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve acenaphthene in DMF. The choice of DMF as a solvent is critical as it facilitates the dissolution of the starting material and the brominating agent.

-

Addition of Brominating Agent: Cool the solution in an ice bath. Add NBS in portions to the stirred solution. The portion-wise addition and cooling are essential to control the exothermic nature of the bromination reaction and to minimize the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. This extended reaction time ensures the completion of the dibromination.

-

Isolation of Crude Product: A precipitate will form during the reaction. Isolate the solid by vacuum filtration and wash the collected solid with ethanol to remove residual DMF and unreacted starting materials.

-

Purification: The crude product is purified by recrystallization from hot ethanol. This step is crucial for obtaining a product of high purity, as it effectively removes any remaining impurities. The final product is typically an off-white to yellow crystalline solid.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (500 MHz, CDCl₃): The proton NMR spectrum provides key structural information.

-

δ = 7.81 (d, 2H, J = 7.4 Hz, CHarom.): This doublet corresponds to the aromatic protons adjacent to the bromine atoms.

-

δ = 7.10 (dt, 2H, J = 7.5 Hz, CHarom.): This doublet of triplets corresponds to the other set of aromatic protons.

-

δ = 3.32 (s, 4H, CH₂): This singlet is characteristic of the four equivalent protons of the ethylene bridge.

-

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a valuable tool for confirming the molecular weight and elucidating the fragmentation pattern.

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a triplet of peaks at m/z values corresponding to [C₁₂H₈⁷⁹Br₂]⁺, [C₁₂H₈⁷⁹Br⁸¹Br]⁺, and [C₁₂H₈⁸¹Br₂]⁺, with an intensity ratio of approximately 1:2:1. The most abundant of these will be around 312 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for brominated aromatic compounds involve the loss of bromine atoms. Expect to see significant fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺. The [M-Br]⁺ fragment will also show a characteristic doublet for the single remaining bromine atom.

Chromatographic Methods (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically suitable for the separation of PAHs.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water is commonly used.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 230-254 nm) is appropriate. For acenaphthylene derivatives, fluorescence detection can also be highly sensitive.

-

-

Gas Chromatography (GC):

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or equivalent) is recommended for the analysis of PAHs.

-

Carrier Gas: Helium or hydrogen.

-

Detector: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly powerful for confirming the identity of the compound and any impurities.

-

Reactivity and Applications

The two bromine atoms on the acenaphthylene core serve as versatile synthetic handles, enabling a range of chemical transformations. This reactivity is harnessed to construct larger, more complex molecules with tailored properties for applications in materials science.

Key Reactions

-

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds. This compound readily undergoes Suzuki-Miyaura coupling with various arylboronic acids to introduce new aromatic substituents. This allows for the synthesis of extended π-conjugated systems.

Figure 3: Suzuki-Miyaura coupling of this compound.

-

Oxidation: The ethylene bridge can be oxidized to form 5,6-dibromoacenaphthylene-1,2-dione, another valuable intermediate in organic synthesis. This transformation is typically achieved using oxidizing agents such as sodium dichromate in acetic acid.

Applications in Materials Science

The ability to functionalize the this compound core makes it a promising precursor for a variety of organic functional materials.

-

Organic Electronics: Acenaphthylene-containing PAHs are of great interest for applications in organic electronics due to their unique electronic properties.[4] The extended π-systems that can be constructed from this compound can be tailored to have specific energy levels, making them suitable for use as electron-transporting or hole-transporting materials in devices such as:

-

Organic Light-Emitting Diodes (OLEDs): Acenaphthylene derivatives can be used as emissive or charge-transport layers in OLEDs, contributing to the efficiency and color purity of the devices.[5]

-

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of acenaphthylene-based molecules can promote favorable solid-state packing, which is crucial for efficient charge transport in the active layer of OFETs.[4]

-

-

Polymer Synthesis: this compound can be used as a monomer in polymerization reactions to create polymers with tailored electronic and optical properties. For example, it can be incorporated into conjugated polymers for applications in organic photovoltaics (OPVs) and sensors.

Safety, Handling, and Toxicology

As with all laboratory chemicals, proper safety precautions must be taken when handling this compound.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[6]

-

Engineering Controls: Handle this compound in a well-ventilated fume hood to minimize inhalation of dust or vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

-

Spill and Waste Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste in accordance with local regulations.

Toxicological Information

While specific toxicological data for this compound is limited, data for the parent compound, acenaphthene, indicates potential for liver toxicity.[8][9] Brominated aromatic compounds, in general, should be handled with care due to their potential for persistence in the environment and possible adverse health effects. It is prudent to treat this compound as potentially toxic and to minimize exposure.

Conclusion

This compound is a versatile and valuable building block in modern organic synthesis. Its well-defined structure, coupled with the reactivity of its bromine substituents, provides a robust platform for the construction of a wide array of complex organic molecules and functional materials. This guide has provided a detailed overview of its properties, synthesis, analysis, reactivity, and safe handling. As research in organic electronics and materials science continues to advance, the importance of precursors like this compound is expected to grow, enabling the development of next-generation technologies.

References

-

Acenaphthylene as a Key Intermediate in Organic Functional Materials. (URL: [Link])

-

Acenaphthylene in Optoelectronics: Paving the Way for Future Devices. (URL: [Link])

-

Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. (URL: [Link])

-

Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. (URL: [Link])

-

Acenaphthylene as a building block for π-electron functional materials. RSC Publishing. (URL: [Link])

-

Acenaphthylene-Based n-Type Organic Semiconductors. ProQuest. (URL: [Link])

-

Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-Column Infusion of Dopant. ResearchGate. (URL: [Link])

-

This compound. American Elements. (URL: [Link])

-

Acenaphthylene, 5,6-dibromo-1,2-dihydro-. Chemsrc. (URL: [Link])

-

Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. (URL: [Link])

-

Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. (URL: [Link])

-

Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (URL: [Link])

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (URL: [Link])

-

Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. (URL: [Link])

-

Acenaphthylene-Cored D–π–A-Type Molecules for Organic Light-Emitting Diodes. ResearchGate. (URL: [Link])

-

Suzuki Cross-coupling Reaction procedure. Rose-Hulman. (URL: [Link])

-

Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. PMC. (URL: [Link])

-

Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. (URL: [Link])

-

Provisional Peer-Reviewed Toxicity Values for Acenaphthene. PPRTV Library. (URL: [Link])

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. (URL: [Link])

-

Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. (URL: [Link])

-

Fragmentation mechanisms in electron impact mass spectrometry. (URL: [Link])

-

Acute and chronic life cycle toxicity of acenaphthene and 2,4,6-trichlorophenol to the midge Paratanytarsus parthenogeneticus (Diptera: Chironomidae). PubMed. (URL: [Link])

-

Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. (URL: [Link])

-

Fragmentation Mechanisms. Intro to Mass Spectrometry. (URL: [Link])

-

Update of the risk assessment of brominated phenols and their derivatives in food. PMC. (URL: [Link])

-

Safety. Chemistry LibreTexts. (URL: [Link])

-

Bromine. (URL: [Link])

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (URL: [Link])

-

Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish. ResearchGate. (URL: [Link])

-

5,6-Dibromoacenaphthylene. PubChem. (URL: [Link])

-

Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. PMC. (URL: [Link])

-

Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish. PubMed. (URL: [Link])

Sources

- 1. This compound | 19190-91-1 [sigmaaldrich.com]

- 2. Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. csub.edu [csub.edu]

- 7. ipo.rutgers.edu [ipo.rutgers.edu]

- 8. researchgate.net [researchgate.net]

- 9. Study on the mechanism of liver toxicity induced by acenaphthene in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 5,6-Dibromo-1,2-dihydroacenaphthylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dibromo-1,2-dihydroacenaphthylene is a halogenated derivative of the polycyclic aromatic hydrocarbon acenaphthene. The introduction of bromine atoms onto the aromatic backbone of acenaphthene significantly alters its electronic properties, making it a valuable intermediate for the synthesis of novel organic materials, including dyes, pharmaceuticals, and liquid crystals. The rigid, planar structure of the acenaphthene core, combined with the potential for further functionalization at the bromine positions, offers a versatile platform for the design of complex molecular architectures.

Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of directly published experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis. This approach is designed to empower researchers in their synthetic endeavors and analytical characterization of this and related halogenated polycyclic aromatic hydrocarbons.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned to proceed from the readily available starting material, acenaphthene. The key transformation is the selective bromination of the aromatic ring at the 5 and 6 positions. Based on established methodologies for the halogenation of acenaphthene derivatives, a plausible synthetic route is outlined below.

The selective bromination of the aromatic ring of acenaphthene in the presence of the aliphatic ethylene bridge can be achieved using a Lewis acid catalyst. This electrophilic aromatic substitution is directed to the 5 and 7 positions, and with appropriate control of stoichiometry, the 5,6-dibromo derivative can be obtained.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of acenaphthene (1 equivalent) in a dry, halogenated solvent such as carbon tetrachloride or dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a Lewis acid, such as anhydrous iron(III) bromide (FeBr₃) (0.1 equivalents).

-

Bromination: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of bromine (2.2 equivalents) in the same solvent dropwise to the stirred reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding an aqueous solution of a reducing agent, such as sodium bisulfite, to consume any unreacted bromine. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known spectra of acenaphthene and the well-established effects of bromine substitution on aromatic systems.

Figure 2: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The key signals will arise from the aliphatic protons of the ethylene bridge and the aromatic protons.

-

Aliphatic Protons (H1, H2): The four protons of the 1,2-dihydroethylene bridge are chemically equivalent and are expected to appear as a singlet in the aliphatic region of the spectrum. In acenaphthene, this signal appears at approximately 3.39 ppm.[1] The introduction of the bromine atoms on the aromatic ring is not expected to significantly shift this signal.

-

Aromatic Protons (H3, H4, H7, H8): Due to the C₂v symmetry of the molecule, there are two sets of chemically equivalent aromatic protons: H3 and H8, and H4 and H7. These will form an AX spin system, resulting in two doublets. The bromine atoms are electron-withdrawing and will deshield the adjacent protons (H4 and H7) to a greater extent than the more distant protons (H3 and H8).

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J-coupling (Hz) |

| ~ 7.6 - 7.8 | d | 2H | H4, H7 | ~ 8.0 |

| ~ 7.3 - 7.5 | d | 2H | H3, H8 | ~ 8.0 |

| ~ 3.4 | s | 4H | H1, H2 | - |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The symmetry of the molecule will result in six distinct signals for the twelve carbon atoms.

-

Aliphatic Carbons (C1, C2): These two carbons are equivalent and will appear as a single peak in the aliphatic region. In acenaphthene, this signal is at approximately 30.5 ppm.[1]

-

Aromatic Carbons: The bromine atoms will have a significant impact on the chemical shifts of the aromatic carbons. The carbons directly attached to the bromine atoms (C5, C6) will be significantly shielded due to the "heavy atom effect," causing their signals to appear at a lower chemical shift than might be expected based on electronegativity alone. The other aromatic carbons will experience shifts based on their proximity to the bromine substituents.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C2a, C8a |

| ~ 135 - 140 | C5a, C8b |

| ~ 130 - 135 | C4, C7 |

| ~ 120 - 125 | C3, C8 |

| ~ 115 - 120 | C5, C6 |

| ~ 30 - 35 | C1, C2 |

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by the distinct isotopic pattern of the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.

-

Molecular Ion Peak (M⁺): The molecular ion peak will appear as a cluster of three peaks with a characteristic 1:2:1 intensity ratio. The peaks will be at m/z values corresponding to the molecule containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms. The nominal molecular weight is 312 g/mol .

-

Fragmentation Pattern: The fragmentation is likely to proceed through the loss of one or both bromine atoms, followed by the loss of the ethylene bridge.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 310, 312, 314 | [C₁₂H₈Br₂]⁺ | Molecular ion (M⁺) with characteristic 1:2:1 isotopic pattern. |

| 231, 233 | [C₁₂H₈Br]⁺ | Loss of one bromine atom. |

| 152 | [C₁₂H₈]⁺ | Loss of two bromine atoms (acenaphthylene cation). |

| 126 | [C₁₀H₆]⁺ | Loss of the ethylene bridge from the acenaphthylene cation. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3050 - 3100 | Aromatic C-H stretch | Medium |

| 2850 - 2960 | Aliphatic C-H stretch | Medium |

| 1600 - 1620 | Aromatic C=C stretch | Medium |

| 1450 - 1500 | Aromatic C=C stretch | Strong |

| 800 - 850 | C-H out-of-plane bending (aromatic) | Strong |

| 550 - 650 | C-Br stretch | Strong |

Conclusion

References

-

PubChem. Acenaphthene. National Center for Biotechnology Information. [Link]

- Morita, Y., & Hagiwara, M. (1981). Synthesis of Brominated Acenaphthylenes and Their Flame Retardant Effects on Ethylene Propylene-Diene Terpolymer. Journal of Applied Polymer Science, 26(11), 3779-3787.

-

NIST. Acenaphthene. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5,6-Dibromo-1,2-dihydroacenaphthylene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5,6-Dibromo-1,2-dihydroacenaphthylene. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings, predictive analysis, and practical experimental considerations for the characterization of this halogenated polycyclic hydrocarbon. By integrating foundational NMR principles with insights into substituent effects, this guide serves as a robust resource for spectral interpretation and structural verification.

Introduction

This compound, a derivative of the polycyclic aromatic hydrocarbon acenaphthene (1,2-dihydroacenaphthylene), is a molecule of interest in organic synthesis and materials science. The introduction of bromine atoms onto the aromatic framework significantly alters its electronic properties and reactivity, making precise structural confirmation essential. ¹H NMR spectroscopy is the cornerstone technique for the unambiguous structural elucidation of such organic molecules. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, explaining the rationale behind the chemical shifts and coupling patterns, and provide a validated protocol for acquiring high-fidelity spectral data.

Theoretical Framework: Understanding the Spectrum

The ¹H NMR spectrum of this compound is governed by the interplay of the rigid polycyclic structure and the electronic influence of the bromine substituents. The key principles at play are:

-

Chemical Shift (δ): The position of a proton signal on the spectrum is dictated by its local electronic environment. Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while those in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).

-

Ring Current Effect: The delocalized π-electrons of the aromatic naphthalene core generate a powerful local magnetic field (a ring current) when placed in an external magnetic field.[1][2] This effect strongly deshields the protons attached to the aromatic ring, causing them to resonate significantly downfield (typically 6.5-8.0 ppm).[1]

-

Inductive and Anisotropic Effects of Bromine: The two bromine atoms at the C5 and C6 positions are electronegative, withdrawing electron density from the aromatic ring through the sigma bonds (inductive effect). More significantly, they exert a strong deshielding effect on the adjacent peri-protons (H-4 and H-7) due to magnetic anisotropy and steric effects.[3] This deshielding is a key feature for assigning the aromatic signals.

-

Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons magnetically interact, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of the atoms. For aromatic systems, coupling is observed between ortho (~7-10 Hz), meta (~2-3 Hz), and para (~0-1 Hz) protons.[4]

Predictive Analysis of the ¹H NMR Spectrum

Molecular Structure and Proton Designations

To facilitate the analysis, the protons of this compound are systematically labeled as shown below.

Caption: Molecular structure of this compound with proton labeling.

The Aliphatic Region (δ ~3.0-4.0 ppm)

The four protons of the ethylene bridge (H-1 and H-2) are chemically equivalent due to the molecule's C₂ᵥ symmetry. In the parent acenaphthene, these four protons give rise to a sharp singlet at approximately 3.39 ppm.[5] The bromine atoms are distant from this aliphatic bridge, so their electronic influence is expected to be minimal. Therefore, these four protons (4H) will likely appear as a singlet at approximately δ 3.4-3.5 ppm .

The Aromatic Region (δ ~7.0-8.0 ppm)

The aromatic region is more complex. The symmetry of the molecule means there are only two unique aromatic proton environments: H-3/H-8 and H-4/H-7.

-

H-3 and H-8: These protons are ortho to the ethylene bridge and meta to the bromine atoms. In acenaphthene, the equivalent protons appear as a doublet of doublets around 7.28 ppm.[5] The meta-effect of bromine is weakly deshielding. We predict these protons will appear as a doublet with a typical ortho coupling constant (J ≈ 7-8 Hz) at approximately δ 7.4-7.6 ppm .

-

H-4 and H-7: These protons are in a unique peri position, ortho to a bromine atom. This proximity leads to a significant downfield shift due to the combined anisotropic, steric, and inductive effects of the halogen.[3] In acenaphthene, the equivalent protons are found around 7.56 ppm.[5] A substantial deshielding effect is anticipated. These protons will be coupled to H-3 and H-8, respectively, and should appear as a doublet (J ≈ 7-8 Hz) significantly downfield, predicted in the range of δ 7.8-8.0 ppm .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1, H-2 | 3.4 - 3.5 | Singlet (s) | N/A | 4H |

| H-3, H-8 | 7.4 - 7.6 | Doublet (d) | ~ 7-8 (ortho) | 2H |

| H-4, H-7 | 7.8 - 8.0 | Doublet (d) | ~ 7-8 (ortho) | 2H |

Experimental Protocol for Data Acquisition

To obtain a high-quality, interpretable ¹H NMR spectrum, the following validated protocol should be followed. This protocol is designed to be a self-validating system, ensuring data integrity from sample preparation to processing.

Sample Preparation

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It provides excellent solubility for polycyclic aromatic hydrocarbons and has a residual solvent peak (δ ~7.26 ppm) that typically does not interfere with the aromatic signals of interest.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquisition Parameters:

-

Pulse Angle (pw): 30-45 degrees (to allow for a shorter relaxation delay).

-

Acquisition Time (at): 3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 16-64 scans, depending on the sample concentration.

-

Spectral Width (sw): 0-12 ppm.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phase Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the spectrum.

-

Calibration: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate all signals and normalize the values to the smallest aromatic signal (expected to be 2H).

Data Interpretation and Structural Validation

The acquired spectrum should be analyzed as a self-validating dataset:

-

Check the Aliphatic Signal: A singlet integrating to 4H around δ 3.4-3.5 ppm confirms the presence of the intact 1,2-dihydro- ethylene bridge.

-

Analyze the Aromatic Signals:

-

Confirm the presence of two distinct signals in the aromatic region.

-

Verify that both signals are doublets and integrate to 2H each.

-

Measure the coupling constant for both doublets. They must be identical (within experimental error) as they represent the coupling between the same pair of protons (H-3/H-4 and H-7/H-8). This reciprocal coupling is a powerful confirmation of the assignment.

-

-

Confirm Chemical Shifts: The downfield doublet (δ 7.8-8.0 ppm) should be assigned to H-4/H-7, consistent with the deshielding effect of the ortho-bromine atoms. The upfield doublet (δ 7.4-7.6 ppm) is assigned to H-3/H-8.

Workflow for ¹H NMR Analysis

The entire process, from sample preparation to final structural confirmation, can be visualized as a logical workflow.

Caption: Standard workflow for the ¹H NMR analysis of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to show three distinct signals: a 4H singlet for the aliphatic protons and two 2H doublets for the aromatic protons. The key to correct assignment lies in recognizing the significant deshielding effect of the bromine atoms on the ortho peri-protons (H-4, H-7), which pushes their signal substantially downfield. By following the detailed experimental and analytical protocol outlined in this guide, researchers can confidently acquire and interpret the spectrum to verify the synthesis and purity of this important compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9161, Acenaphthylene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6734, Acenaphthene. Retrieved from [Link].

-

Tarasov, V. P., et al. (2007). Molecular Structures of 1,2-Bis[(trimethylsilyl)imino]acenaphthene and Its Lithium Derivatives. Russian Journal of General Chemistry, 77(9), 1543-1547. Available from: [Link]

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-439. Available from: [Link]

-

Chemistry LibreTexts (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link].

-

Chemistry LibreTexts (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

-

University of Calgary. Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link].

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link].

-

University College London. Chemical shifts. Retrieved from [Link].

-

Thonhauser, T., Ceresoli, D., & Marzari, N. (2009). NMR shifts for polycyclic aromatic hydrocarbons from first-principles. International Journal of Quantum Chemistry, 109(14), 3336-3342. Available from: [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 5,6-Dibromo-1,2-dihydroacenaphthylene

This guide provides a comprehensive overview of the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural characterization of 5,6-Dibromo-1,2-dihydroacenaphthylene. It is intended for researchers, scientists, and professionals in drug development and materials science who require a robust analytical method for compound identification and purity assessment.

Introduction: The Significance of this compound and the Role of Infrared Spectroscopy

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH). The presence of the dibromo substituents on the acenaphthene core makes it a valuable intermediate in the synthesis of more complex organic molecules, including novel dyes, electronic materials, and pharmaceutical compounds. The precise structural elucidation of this molecule is paramount to understanding its reactivity and ensuring the integrity of downstream applications.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and deduce key structural features. For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the aromatic system, the aliphatic bridge, and the carbon-bromine bonds.

Fundamental Principles of Infrared Spectroscopy

Infrared spectroscopy operates on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational energies of their chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, and the amplitude of the vibration increases. This absorption is detected by the spectrometer and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The vibrational modes of a molecule can be categorized into two main types: stretching (a change in bond length) and bending (a change in bond angle). The frequency of these vibrations is determined by the masses of the bonded atoms, the bond strength, and the overall molecular geometry. For this compound, we can anticipate characteristic vibrations for the C-H bonds of the aromatic ring and the aliphatic bridge, C=C bonds within the aromatic system, and the C-Br bonds.

Experimental Protocol: Acquiring the Infrared Spectrum

The quality of an IR spectrum is highly dependent on proper sample preparation and instrument operation. The following protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of solid this compound.

3.1. Sample Preparation: The KBr Pellet Method

The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples. KBr is transparent to infrared radiation over a wide spectral range and provides a solid matrix to disperse the sample.

-

Step 1: Sample Grinding: Take approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr powder. Grind the two components together in a clean agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the infrared beam.

-

Step 2: Pellet Formation: Transfer the ground mixture into a pellet-forming die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for approximately 1-2 minutes. This will form a thin, transparent or translucent pellet.

-

Step 3: Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.2. Instrumental Parameters and Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for this analysis.

-

Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment (or a pure KBr pellet) must be collected. This allows the instrument to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Spectral Range: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is typically sufficient for routine analysis.

-

Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Caption: Workflow for obtaining and analyzing the IR spectrum of this compound.

Spectral Interpretation: Assigning the Characteristic Absorption Bands

The infrared spectrum of this compound will exhibit a series of absorption bands corresponding to the various vibrational modes of the molecule. The following table summarizes the expected key absorptions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2960-2850 | C-H stretch | Aliphatic (CH₂) | Strong |

| 1600-1450 | C=C stretch | Aromatic Ring | Variable, Multiple Peaks |

| 1470-1450 | C-H bend (scissoring) | Aliphatic (CH₂) | Medium |

| 1075-1030 | C-Br stretch | Aryl Bromide | Strong |

| 900-675 | C-H bend (out-of-plane) | Aromatic | Strong |

| 690-515 | C-Br stretch | Alkyl Halide Region | Medium to Strong |

4.1. Detailed Analysis of Spectral Regions

-

C-H Stretching Region (3100-2850 cm⁻¹): The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations in unsaturated systems. We expect to see medium intensity peaks between 3100 and 3000 cm⁻¹ corresponding to the aromatic C-H bonds.[1] Below 3000 cm⁻¹, strong absorptions between 2960 and 2850 cm⁻¹ will be present due to the symmetric and asymmetric stretching of the C-H bonds in the aliphatic -CH₂-CH₂- bridge of the dihydroacenaphthylene core.[2]

-

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands in this region. These are often seen as a pair of bands around 1600 and 1500 cm⁻¹.[1]

-

C-H Bending Region (1470-675 cm⁻¹): The in-plane and out-of-plane bending vibrations of the C-H bonds occur in this fingerprint region. A medium intensity peak around 1465 cm⁻¹ can be attributed to the scissoring vibration of the aliphatic CH₂ groups.[1] Strong absorptions in the 900-675 cm⁻¹ range are characteristic of the out-of-plane C-H bending of the substituted aromatic ring. The exact position of these bands can provide information about the substitution pattern.

-

C-Br Stretching Region (1075-515 cm⁻¹): The presence of the two bromine atoms is confirmed by absorptions in this lower frequency region. Aryl bromides typically show strong absorptions around 1075-1030 cm⁻¹.[3] Additionally, the general C-Br stretching frequency for alkyl and aryl halides falls between 690 and 515 cm⁻¹.[4][5] The presence of bands in these regions is a strong indicator of the bromine substituents.

Trustworthiness and Self-Validation of the Protocol

The robustness of this analytical method is ensured through several key practices:

-

Use of Spectroscopic Grade KBr: This minimizes the introduction of impurities that could interfere with the spectrum, particularly water, which has a broad absorption in the O-H stretching region (around 3400 cm⁻¹).

-

Background Correction: The collection of a background spectrum is crucial for removing contributions from the atmosphere and the instrument itself, ensuring that the resulting spectrum is solely representative of the sample.

-

Comparison with Reference Spectra: While a spectrum for this compound may not be readily available in all databases, comparison with the spectra of related compounds such as acenaphthene can provide valuable confirmation of the core structure's vibrational modes.[6] High-resolution experimental IR spectra of acenaphthene show characteristic absorptions in the aliphatic region (2800–3000 cm⁻¹) and the aromatic region.[7][8]

-

Consistency of Results: Repeated measurements of the same sample should yield identical spectra, demonstrating the reproducibility of the method.

Conclusion